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molecular formula C10H10N2O2 B8698614 1-(4-Pyridinylmethyl)-2,5-pyrrolidinedione

1-(4-Pyridinylmethyl)-2,5-pyrrolidinedione

Cat. No. B8698614
M. Wt: 190.20 g/mol
InChI Key: QNKGVTWQKRGSBA-UHFFFAOYSA-N
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Patent
US05098904

Procedure details

A suspension of sodium hydride (17.6 g, 0.44 mol) in DMF (500 mL) was stirred with ice bath cooling as succinimide (29.73 g, 0.3 mol) was cautiously added. 4-Picolyl chloride hydrochloride (32.81 g, 0.2 mol) was then added cautiously with vigorous stirring. The mixture was stirred at room temperature for 1 day and then at 100° C. for 2 days. The mixture was then cooled and filtered. The filtrate was concentrated in vacuo to give a black oil. This dark crude product was stirred four times with boiling cyclohexane (150 mL), each time decanting the boiling cyclohexane from the dark residue. Upon cooling the cyclohexane extracts, the desired product crystallized as colorless needles (23.05 g, 60.9%) which were filtered and air dried.
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
29.73 g
Type
reactant
Reaction Step Two
Quantity
32.81 g
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1(=[O:9])[NH:7][C:6](=[O:8])[CH2:5][CH2:4]1.Cl.[N:11]1[CH:16]=[CH:15][C:14]([CH2:17]Cl)=[CH:13][CH:12]=1.C1CCCCC1>CN(C=O)C>[N:11]1[CH:16]=[CH:15][C:14]([CH2:17][N:7]2[C:6](=[O:8])[CH2:5][CH2:4][C:3]2=[O:9])=[CH:13][CH:12]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
29.73 g
Type
reactant
Smiles
C1(CCC(N1)=O)=O
Step Three
Name
Quantity
32.81 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCl
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred with ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was cautiously added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 day
Duration
1 d
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a black oil
CUSTOM
Type
CUSTOM
Details
each time decanting the boiling cyclohexane from the dark residue
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the cyclohexane
CUSTOM
Type
CUSTOM
Details
the desired product crystallized as colorless needles (23.05 g, 60.9%) which
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
N1=CC=C(C=C1)CN1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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